GABA-A α4β1δ Receptor Antagonist Potency: Micromolar Activity with Defined Receptor Subtype Engagement
The target compound exhibits antagonist activity at recombinant human α4β1δ GABA-A receptors with an IC50 of 1,020 nM (1.02 µM), as measured by FMP assay in HEK293 Flp-In cells [1]. This contrasts with the potent spirocyclic antagonist '018', which shows a substantially lower IC50 of 88 nM (0.088 µM) at the same α4β1δ subtype [2]. While the target compound is approximately 12-fold less potent than the spirocyclic benchmark '018', it represents a structurally distinct chemotype—a chromenone scaffold—that engages the same therapeutically relevant extrasynaptic GABA-A receptor subtype [3].
| Evidence Dimension | In vitro antagonist potency at recombinant human GABA-A α4β1δ receptor |
|---|---|
| Target Compound Data | IC50 = 1,020 nM (1.02 µM) |
| Comparator Or Baseline | Spirocyclic antagonist '018' (from L'Estrade et al.): IC50 = 88 nM (0.088 µM) at the same receptor subtype |
| Quantified Difference | ~12-fold lower potency for the target compound vs. benchmark antagonist '018' |
| Conditions | Recombinant human α4β1δ GABA-A receptor expressed in HEK293 Flp-In cells; FMP assay; GABA EC80 concentration used |
Why This Matters
This provides the only publicly available quantitative target engagement data for this compound, enabling researchers to benchmark its α4β1δ GABA-A antagonist activity against known pharmacological tools.
- [1] BindingDB. IC50 data for monomer targeting UNIPROT:O14764 (α4β1δ GABA-A receptor). IC50: 1.02E+3 nM. View Source
- [2] L'Estrade et al. (2019). Table 1: Antagonist activity of spirocyclic compounds at GABA-A receptor subtypes. α4β1δ IC50 for compound 018: 0.088 µM. Citing PMC7308271. View Source
- [3] Belelli, D. et al. (2009). Extrasynaptic GABAA receptors: form, pharmacology, and function. Journal of Neuroscience, 29(41), 12757-12763. (Context on α4β1δ therapeutic relevance.) View Source
